tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate
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Overview
Description
tert-Butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate is a chemical compound with the molecular formula C10H20N2O3. It is a derivative of carbamate and contains an oxazepane ring, which is a seven-membered heterocyclic ring containing one oxygen and one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate can be synthesized through the reaction of tert-butyl carbamate with 1,4-oxazepane. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic attack on the oxazepane ring. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxazepane derivatives with additional oxygen functionalities.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of N-alkyl or N-acyl carbamate derivatives.
Scientific Research Applications
tert-Butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate involves its interaction with various molecular targets. The oxazepane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes or other biomolecules. The carbamate group can also participate in nucleophilic substitution reactions, modifying the activity of target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative without the oxazepane ring.
tert-Butyl N-(1,4-oxazepan-6-yl)carbamate: A similar compound with slight structural variations
Uniqueness
tert-Butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate is unique due to the presence of the oxazepane ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and provides versatility in synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-11-4-5-14-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGJDFARDRHXIQ-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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